molecular formula C9H7F2NO B1393352 2-Ethoxy-3,5-difluorobenzonitrile CAS No. 1017779-80-4

2-Ethoxy-3,5-difluorobenzonitrile

Cat. No. B1393352
M. Wt: 183.15 g/mol
InChI Key: OKOMBYJZOKFRSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethoxy-3,5-difluorobenzonitrile is a chemical compound with the molecular formula C9H7F2NO and a molecular weight of 183.16 . It is a solid substance at ambient temperature .


Molecular Structure Analysis

The IUPAC name for this compound is 2-ethoxy-3,5-difluorobenzonitrile . The InChI code is 1S/C9H7F2NO/c1-2-13-9-6(5-12)3-7(10)4-8(9)11/h3-4H,2H2,1H3 . This indicates the specific arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

2-Ethoxy-3,5-difluorobenzonitrile is a solid substance at ambient temperature .

Scientific Research Applications

Steric Effects in Aryl Radical Reactions

Steric hindrance in the reaction of aryl radicals with surfaces was examined, revealing the influence of substituents at various positions on the efficiency of grafting processes. The presence of bulky tert-butyl groups at the 3,5-positions was found to limit the growth of the organic layer due to steric effects, leading to the formation of a monolayer. This study showcases the importance of spatial arrangement in the reactivity of compounds like 2-Ethoxy-3,5-difluorobenzonitrile in surface reactions and layer formation (Combellas et al., 2009).

Vibrational and Thermodynamic Analysis

The molecule 3,5-Difluorobenzonitrile was subjected to ab initio calculations, FTIR, and Raman spectra analysis to understand its geometry, vibrational wavenumbers, and several thermodynamic parameters. This comprehensive analysis provides valuable insights into the molecular behavior and properties of similar compounds, including 2-Ethoxy-3,5-difluorobenzonitrile, especially in the context of spectroscopic and thermodynamic applications (Rastogi et al., 2002).

Synthesis and Antimicrobial Activities

Research into the synthesis, reactions, and antimicrobial activities of 8-Ethoxycoumarin derivatives highlights the potential of compounds like 2-Ethoxy-3,5-difluorobenzonitrile in biomedical applications. The formation of various derivatives and their subsequent testing for antimicrobial properties reflect the compound's relevance in medicinal chemistry and drug design (Mohamed et al., 2012).

Fourier Transform Microwave Spectroscopy

The study of fluorinated benzonitriles using Fourier Transform Microwave (FTMW) spectroscopy sheds light on the structural trends and electronic properties of these compounds. The detailed spectroscopic analysis and the derived structural data provide a foundational understanding of compounds with similar structures, including 2-Ethoxy-3,5-difluorobenzonitrile, which can be instrumental in various scientific research applications (Kamaee et al., 2015).

properties

IUPAC Name

2-ethoxy-3,5-difluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F2NO/c1-2-13-9-6(5-12)3-7(10)4-8(9)11/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKOMBYJZOKFRSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethoxy-3,5-difluorobenzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Ethoxy-3,5-difluorobenzonitrile
Reactant of Route 2
2-Ethoxy-3,5-difluorobenzonitrile
Reactant of Route 3
Reactant of Route 3
2-Ethoxy-3,5-difluorobenzonitrile
Reactant of Route 4
Reactant of Route 4
2-Ethoxy-3,5-difluorobenzonitrile
Reactant of Route 5
Reactant of Route 5
2-Ethoxy-3,5-difluorobenzonitrile
Reactant of Route 6
Reactant of Route 6
2-Ethoxy-3,5-difluorobenzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.